

# Spectroscopic data for 4-(5-Bromothiophen-2-yl)thiazol-2-amine

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## Compound of Interest

**Compound Name:** 4-(5-Bromothiophen-2-yl)thiazol-2-amine

**Cat. No.:** B2926160

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## Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-(5-Bromothiophen-2-yl)thiazol-2-amine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique arrangement of its thiophene and aminothiazole rings presents a distinct spectroscopic fingerprint. This document serves as a practical reference for the identification and characterization of this molecule, grounding its analysis in established spectroscopic principles.

## Molecular Structure and Isotopic Distribution

Understanding the core structure is the first step in any spectroscopic analysis. The molecule consists of a brominated thiophene ring linked at its 2-position to the 4-position of a 2-aminothiazole ring. The presence of bromine is particularly noteworthy due to its two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, which exist in an approximate 1:1 natural abundance. This isotopic pattern is a critical diagnostic tool in mass spectrometry.

Caption: Molecular structure of the target compound.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. For **4-(5-Bromothiophen-2-**

**yl)thiazol-2-amine** (Molecular Formula:  $C_7H_5BrN_2S_2$ ), the most common ionization technique would be Electrospray Ionization (ESI) in positive ion mode, which typically generates protonated molecules  $[M+H]^+$ .

#### Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- ESI Source Parameters:
  - Ionization Mode: Positive
  - Capillary Voltage: 3.5 - 4.5 kV
  - Nebulizing Gas ( $N_2$ ): 1-2 Bar
  - Drying Gas ( $N_2$ ): 6-8 L/min at 200 °C
- Data Acquisition: Acquire spectra in the  $m/z$  range of 100-500. The high-resolution capabilities of the instrument allow for the determination of the exact mass to four decimal places.

**Data Interpretation:** The key diagnostic feature is the isotopic pattern of bromine. The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 Da (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).[\[1\]](#)

Ion	Calculated m/z (for $^{79}\text{Br}$ )	Calculated m/z (for $^{81}\text{Br}$ )	Expected Intensity Ratio
$[\text{M}]^+$	259.90775	261.90570	~1:1
$[\text{M}+\text{H}]^+$	260.91503	262.91298	~1:1
$[\text{M}+\text{Na}]^+$	282.89697	284.89492	~1:1

The observation of this characteristic doublet provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution data would allow for the confirmation of the molecular formula  $\text{C}_7\text{H}_5\text{BrN}_2\text{S}_2$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ , by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first.

Predicted IR Absorptions: Based on the functional groups in **4-(5-Bromothiophen-2-yl)thiazol-2-amine**, the following characteristic absorption bands are expected.[2][3]

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3400 - 3250	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH <sub>2</sub> )	Medium (two bands)
3100 - 3000	C-H Aromatic Stretch	Thiophene, Thiazole	Medium to Weak
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )	Strong
1550 - 1450	C=N and C=C Ring Stretching	Thiazole, Thiophene	Medium to Strong
1335 - 1250	C-N Aromatic Stretch	Amine-Thiazole	Strong
~800	C-H Out-of-plane Bending	Substituted Thiophene	Strong
700 - 600	C-S Stretch	Thiophene, Thiazole	Medium to Weak
600 - 500	C-Br Stretch	Bromo-Thiophene	Medium

The presence of two distinct bands in the 3400-3250 cm<sup>-1</sup> region is a clear indicator of the primary amine group. The complex pattern in the 1600-1400 cm<sup>-1</sup> region, often called the fingerprint region, is characteristic of the coupled vibrations of the heterocyclic rings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Number of scans: 8-16.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

Predicted  $^1\text{H}$  NMR Spectrum (in DMSO-d<sub>6</sub>): The molecule has four aromatic protons and two amine protons, each in a unique chemical environment.

Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5 - 7.8	Singlet	2H	-NH <sub>2</sub>	Broad singlet, chemical shift is solvent-dependent. Protons are exchangeable with D <sub>2</sub> O.
~7.4 - 7.6	Doublet	1H	Thiophene H-3	Coupled to H-4 (J ≈ 4.0 Hz). Deshielded by adjacent sulfur and thiazole ring.
~7.2 - 7.4	Doublet	1H	Thiophene H-4	Coupled to H-3 (J ≈ 4.0 Hz).
~7.0 - 7.2	Singlet	1H	Thiazole H-5	Appears as a singlet as it has no adjacent protons. Its chemical environment is influenced by the -NH <sub>2</sub> group.

Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>): The molecule has seven unique carbon atoms.

Predicted $\delta$ (ppm)	Assignment	Rationale
~168 - 172	Thiazole C-2	Attached to two nitrogen atoms (-N=C-NH <sub>2</sub> ), highly deshielded.
~145 - 150	Thiazole C-4	Attached to the thiophene ring.
~140 - 145	Thiophene C-2	Attached to the thiazole ring.
~130 - 135	Thiophene C-3	Aromatic CH carbon.
~125 - 130	Thiophene C-4	Aromatic CH carbon.
~110 - 115	Thiophene C-5	Attached to bromine, its chemical shift is significantly influenced by the halogen atom.
~105 - 110	Thiazole C-5	Aromatic CH carbon on the thiazole ring.

## Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that data from different techniques are used to build a cohesive and validated structural assignment.

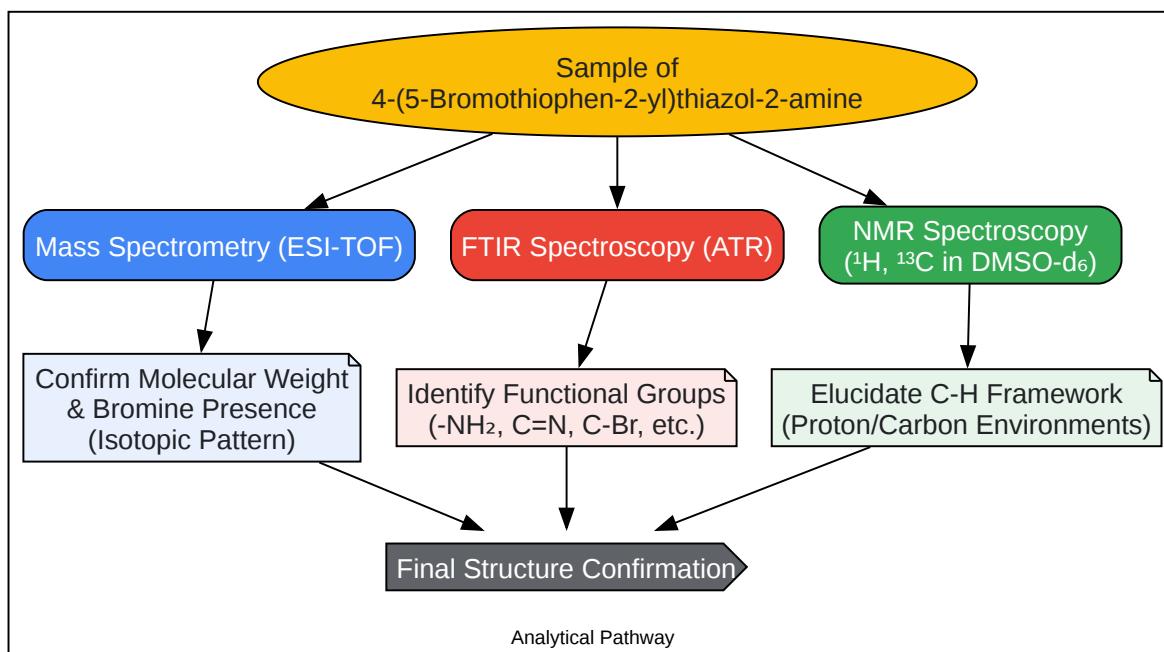


Figure 2: Integrated Spectroscopic Workflow

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## References

- 1. PubChemLite - 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (C<sub>7</sub>H<sub>5</sub>BrN<sub>2</sub>S<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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Email: [info@benchchem.com](mailto:info@benchchem.com)